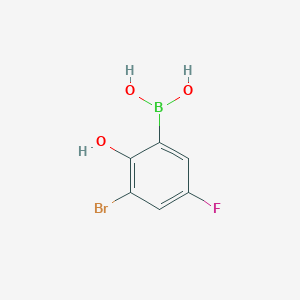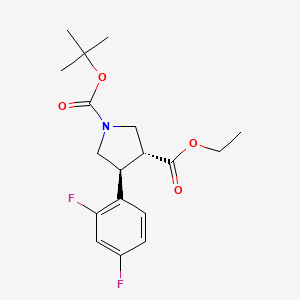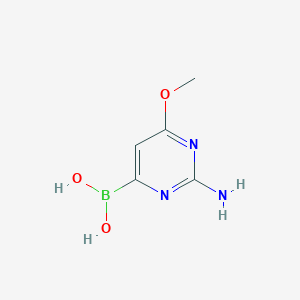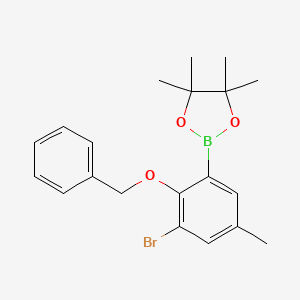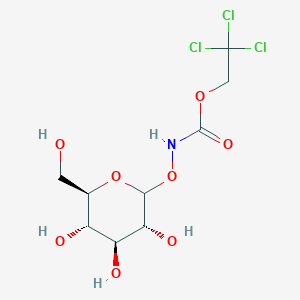
2,2,2-trichloroethoxyformamido-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is a complex chemical compound with the molecular formula C21H24Cl3NO9S and a molecular weight of 572.84 g/mol . It is a glycosylation product of naturally occurring phenyl 2,3,4,6-tetraacetate . This compound is primarily used in biomedical research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of phenyl 2,3,4,6-tetraacetate with 2,2,2-trichloroethoxyformamido . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethoxyformamido-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethoxyformamido-D-glucopyranoside has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. This interaction can influence various biological pathways and cellular functions, making it a valuable tool in biomedical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside: This compound is structurally similar and shares many of the same applications.
Octyl-β-D-glucopyranoside: Another glycosylation product used in similar research applications.
Uniqueness
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of the trichloroethoxyformamido group. This unique structure allows it to interact with specific molecular targets and pathways, making it particularly useful in studies involving glycosylation and related processes .
Eigenschaften
Molekularformel |
C9H14Cl3NO8 |
|---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbamate |
InChI |
InChI=1S/C9H14Cl3NO8/c10-9(11,12)2-19-8(18)13-21-7-6(17)5(16)4(15)3(1-14)20-7/h3-7,14-17H,1-2H2,(H,13,18)/t3-,4-,5+,6-,7?/m1/s1 |
InChI-Schlüssel |
HEIAGTZTDUWUJH-WLDMJGECSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


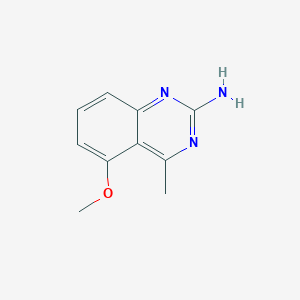


![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
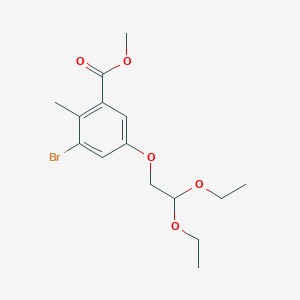
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
